[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride
Overview
Description
[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride is a versatile small molecule scaffold used primarily in research and development. This compound, with the molecular formula C15H28Cl2N2O2 and a molecular weight of 339.3 g/mol, is known for its applications in various scientific fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride typically involves a multi-step process. The initial step often includes the reaction of 4-ethoxy-3-methoxybenzaldehyde with 3-(dimethylamino)propylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to hydrochloric acid treatment to yield the dihydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. Common techniques include batch processing and continuous flow synthesis, which allow for precise control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or aldehydes, while reduction results in the formation of amines .
Scientific Research Applications
[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Used in the study of cellular processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [3-(Dimethylamino)propyl][(4-methoxyphenyl)methyl]amine dihydrochloride
- [3-(Dimethylamino)propyl][(4-ethoxyphenyl)methyl]amine dihydrochloride
Uniqueness
What sets [3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine dihydrochloride apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in research and development settings .
Properties
IUPAC Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2.2ClH/c1-5-19-14-8-7-13(11-15(14)18-4)12-16-9-6-10-17(2)3;;/h7-8,11,16H,5-6,9-10,12H2,1-4H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYINEYWPOSGES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCCCN(C)C)OC.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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